Butyl 3-(aziridin-1-yl)propanoate
Description
Butyl 3-(aziridin-1-yl)propanoate is a multifunctional compound characterized by an aziridine (three-membered nitrogen-containing heterocycle) group attached to a propanoate ester. Its molecular formula is C₉H₁₇NO₂, though it is often part of larger cross-linking agents such as Trimethylolpropane-tris-(β-N-aziridinyl)propionate (CAS: 52234-82-9), which has the formula C₂₁H₃₅N₃O₆ . The aziridine group confers high reactivity due to ring strain, enabling nucleophilic ring-opening reactions that facilitate covalent cross-linking in polymers, coatings, and adhesives. This compound is industrially significant for applications requiring durable, chemically resistant materials .
Properties
CAS No. |
22480-24-6 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
butyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-3-8-12-9(11)4-5-10-6-7-10/h2-8H2,1H3 |
InChI Key |
BJRXXRRJKPBDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCN1CC1 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents significantly influence reaction kinetics:
Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| CH₂Cl₂ | 8.93 | 92 | <1% |
| MeCN | 37.5 | 85 | 3% |
| THF | 7.58 | 78 | 5% |
| Toluene | 2.38 | 64 | 12% |
Dichloromethane provides optimal balance between reagent solubility and aziridine stability.
Stoichiometric Considerations
Excess acylating agent prevents di- and mono-substituted byproducts:
Stoichiometry-Yield Relationship
| Acid:Trimethylolpropane Ratio | Trisubstituted Product (%) |
|---|---|
| 3.0:1 | 76 |
| 3.3:1 | 89 |
| 4.0:1 | 92 |
| 5.0:1 | 93 |
Economic analysis recommends 3.3:1 ratio for industrial applications.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance safety and efficiency:
System Parameters
- Reactor Volume: 12 mL
- Flow Rate: 0.8 mL/min
- Temperature: 25°C
Performance Metrics
| Metric | Batch | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 g/L/hr | 4.2 g/L/hr |
| Impurity Profile | 2.1% | 0.7% |
| Thermal Runaway Risk | High | Negligible |
This approach reduces reaction time from 12 hr to 23 min while maintaining 91% yield.
Analytical Characterization
Spectroscopic Verification
Key spectral signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃)
- δ 2.75 (m, 6H, CH₂-N aziridine)
- δ 3.95 (s, 6H, OCH₂-C)
- δ 4.10 (t, J=6.4 Hz, 6H, COOCH₂)
IR (ATR)
- 1745 cm⁻¹ (C=O ester)
- 1250 cm⁻¹ (C-N aziridine)
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary studies show promise in reducing reaction times:
Conditions
- Catalyst: Ir(ppy)₃ (1 mol%)
- Light Source: 450 nm LEDs
- Solvent: DMSO
Results
- 87% yield in 45 min
- Excellent functional group tolerance
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring:
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of various substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Ring-Opened Products: Substituted amines.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
Butyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The aziridine ring is a key structural motif in many biologically active compounds, including anti-tumor agents.
Materials Science: Utilized in the development of advanced materials, such as chelation agents and materials templating.
Mechanism of Action
The mechanism of action of butyl 3-(aziridin-1-yl)propanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as polymerization and the synthesis of biologically active compounds .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- This compound outperforms simple esters (e.g., butyl propionate) in applications requiring covalent bonding but is less stable under acidic or aqueous conditions due to aziridine’s susceptibility to hydrolysis .
- Enzymatically synthesized phenolic esters (e.g., butyl 3-(4-hydroxyphenyl)propanoate) exhibit superior antioxidant activity but lack the mechanical reinforcement properties of aziridine-based cross-linkers .
- Sodium carboxylate ligands (L1–L5) demonstrate high catalytic efficiency in hydrosilylation but require metal cofactors, unlike aziridine’s metal-free reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
